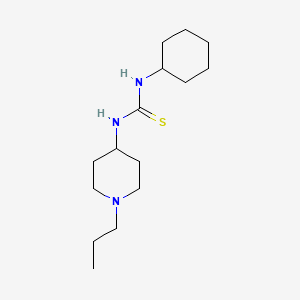
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its ability to modulate physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone involves the inhibition of specific enzymes that are involved in various physiological and biochemical processes. This inhibition leads to the modulation of these processes, which can have a profound effect on cellular function. The specific enzymes targeted by this compound are still being studied, but recent research suggests that they may be involved in cancer cell growth, immune system function, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to have an effect on immune system function, specifically by modulating the activity of certain immune cells. In addition, this compound has been shown to have an effect on neurological function, specifically by modulating the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone in lab experiments are numerous. This compound is highly potent and has been shown to have a significant effect on various cellular processes. It is also relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to using this compound in lab experiments. For example, its potency can make it difficult to determine the optimal dosage for experiments, and its complex mechanism of action can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone. One potential direction is the study of its potential applications in cancer research, specifically in the development of targeted therapies for various types of cancer. Another potential direction is the study of its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in modulating various physiological and biochemical processes.
Métodos De Síntesis
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone involves a multistep process that requires specialized equipment and expertise. The synthesis starts with the reaction of 2-phenylindolizin-3-amine with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 4-methylpiperazine. The final step involves the removal of the ethyl group to yield this compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the modulation of immune system function.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-22-11-13-23(14-12-22)21(26)20(25)19-18(16-7-3-2-4-8-16)15-17-9-5-6-10-24(17)19/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIBJLIINQPKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)



![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

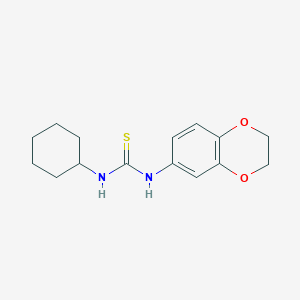

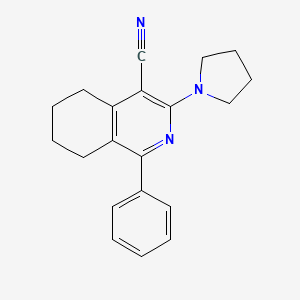

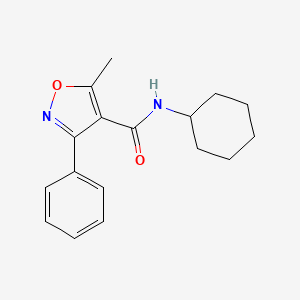
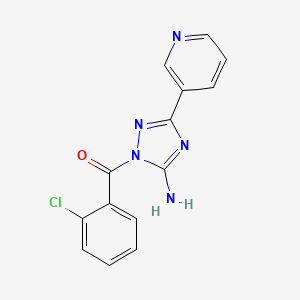
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)
